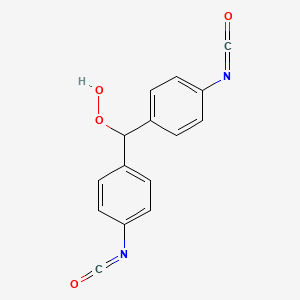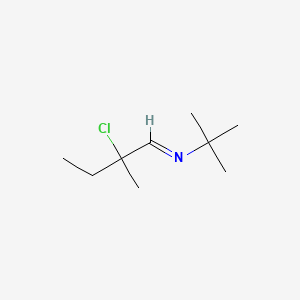
(1E)-N-tert-Butyl-2-chloro-2-methylbutan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-tert-Butyl-2-chloro-2-methylbutan-1-imine: is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a tert-butyl group, a chlorine atom, and a methyl group attached to the carbon backbone, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-tert-Butyl-2-chloro-2-methylbutan-1-imine typically involves the reaction of tert-butylamine with 2-chloro-2-methylbutanal under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction parameters such as temperature, pressure, and solvent choice are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (1E)-N-tert-Butyl-2-chloro-2-methylbutan-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1E)-N-tert-Butyl-2-chloro-2-methylbutan-1-imine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of (1E)-N-tert-Butyl-2-chloro-2-methylbutan-1-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The tert-butyl and chlorine substituents may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
(1E)-N-tert-Butyl-2-chloro-2-methylbutan-1-amine: This compound differs by having an amine group instead of an imine group.
(1E)-N-tert-Butyl-2-chloro-2-methylbutan-1-oxide: This compound features an oxide group in place of the imine group.
Uniqueness: (1E)-N-tert-Butyl-2-chloro-2-methylbutan-1-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its reactivity and versatility make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
63364-32-9 |
|---|---|
Molecular Formula |
C9H18ClN |
Molecular Weight |
175.70 g/mol |
IUPAC Name |
N-tert-butyl-2-chloro-2-methylbutan-1-imine |
InChI |
InChI=1S/C9H18ClN/c1-6-9(5,10)7-11-8(2,3)4/h7H,6H2,1-5H3 |
InChI Key |
WCNFZGSLHIDPSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C=NC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


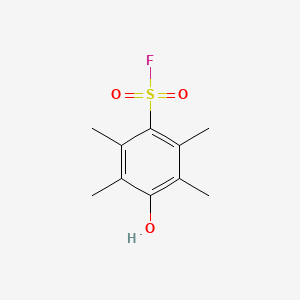

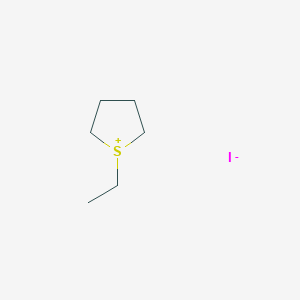


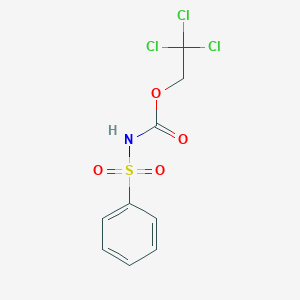
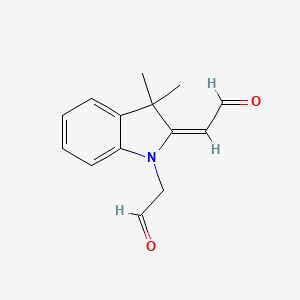
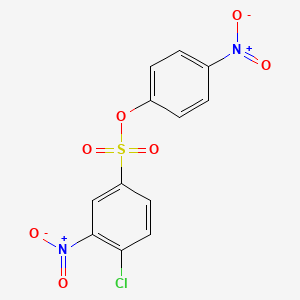
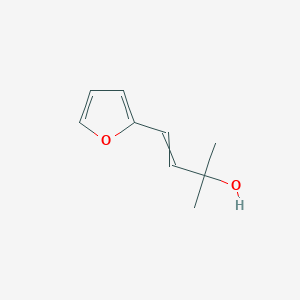
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)

![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
